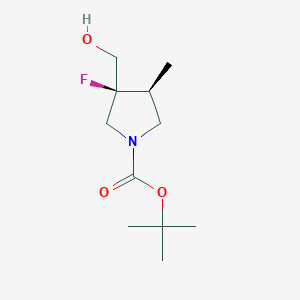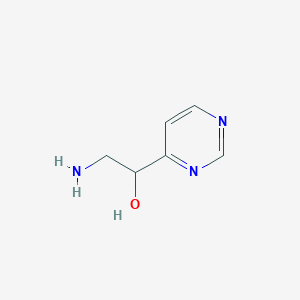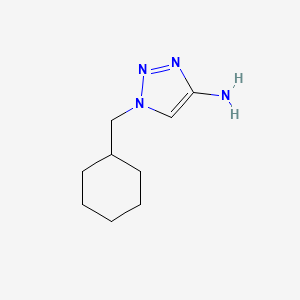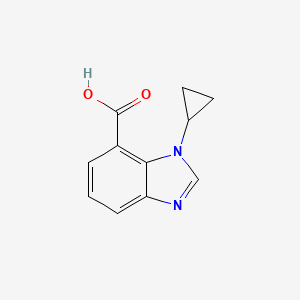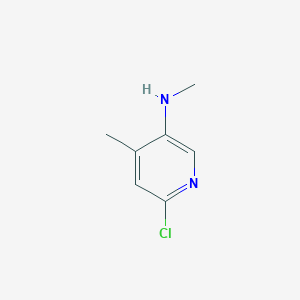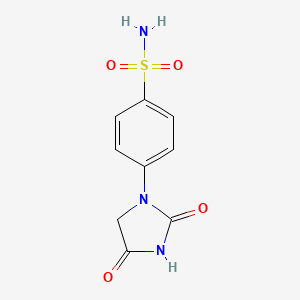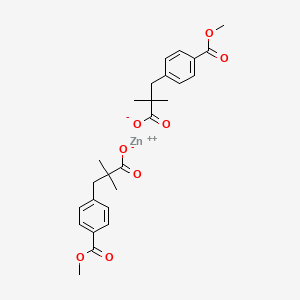
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol is an organic compound with the molecular formula C8H10S. It is a derivative of benzothiophene, characterized by the presence of a thiol group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base. This Schiff base can then form a series of copper (II) complexes . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile, resulting in the formation of hydrazone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes in industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in studies investigating the biological activity of thiophene derivatives, including their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are involved in metabolic pathways associated with cancer cell proliferation . The compound’s thiol group plays a crucial role in these interactions, forming covalent bonds with the active sites of the target enzymes.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene: Lacks the thiol group, resulting in different chemical properties and reactivity.
Benzothiophene: A simpler structure without the tetrahydro modification, leading to distinct electronic and steric characteristics.
Thiophene: A five-membered ring structure with sulfur, differing significantly in terms of reactivity and applications.
Uniqueness
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol is unique due to the presence of both the tetrahydro modification and the thiol group. This combination imparts specific chemical properties, such as increased nucleophilicity and the ability to form stable complexes with metals, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H10S2 |
|---|---|
Molecular Weight |
170.3 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-4-thiol |
InChI |
InChI=1S/C8H10S2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,9H,1-3H2 |
InChI Key |
RRKKBFDAGRFMGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


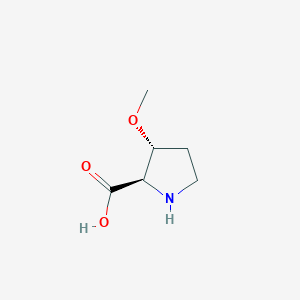
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane](/img/structure/B13060490.png)

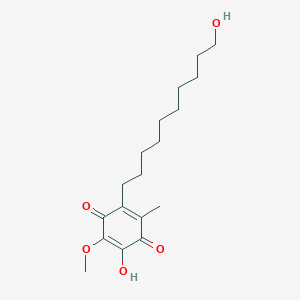
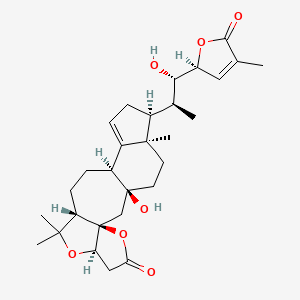

![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)
